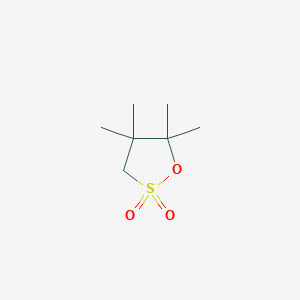
(2-Phenyl-1-cyclohexen-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenyl-1-cyclohexen-1-yl)benzene, also known as 1-Phenyl-1-cyclohexene, is an organic compound with the molecular formula C₁₂H₁₄. It is a derivative of cyclohexene where a phenyl group is attached to the first carbon of the cyclohexene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
(2-Phenyl-1-cyclohexen-1-yl)benzene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of phenylcyclohexane. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
(2-Phenyl-1-cyclohexen-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylcyclohexanone.
Reduction: Reduction reactions can convert it back to phenylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.
Major Products
Oxidation: Phenylcyclohexanone.
Reduction: Phenylcyclohexane.
Substitution: Bromophenylcyclohexene and nitrophenylcyclohexene.
科学的研究の応用
(2-Phenyl-1-cyclohexen-1-yl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of (2-Phenyl-1-cyclohexen-1-yl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the phenyl ring acts as an electron-rich site, facilitating the attack by electrophiles. The cyclohexene ring can undergo reactions typical of alkenes, such as addition reactions .
類似化合物との比較
Similar Compounds
Cyclohexene: Lacks the phenyl group, making it less reactive in aromatic substitution reactions.
Phenylcyclohexane: Saturated version of (2-Phenyl-1-cyclohexen-1-yl)benzene, lacking the double bond in the cyclohexene ring.
Benzene: Simple aromatic ring without the cyclohexene structure
Uniqueness
This compound is unique due to its combination of aromatic and alicyclic structures, allowing it to participate in a wide range of chemical reactions. Its dual reactivity makes it a valuable compound in both synthetic and industrial chemistry .
特性
CAS番号 |
41317-87-7 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC名 |
(2-phenylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C18H18/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
InChIキー |
SOPOITUZEUADTJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


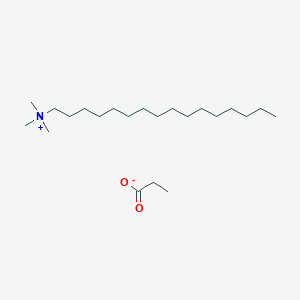
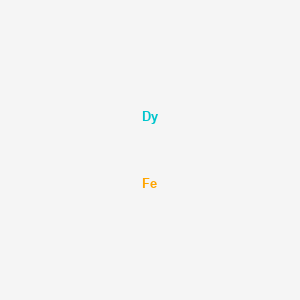
![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)

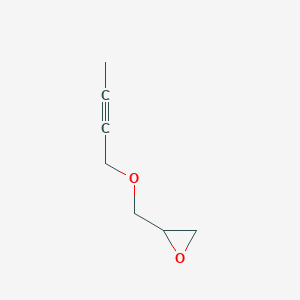
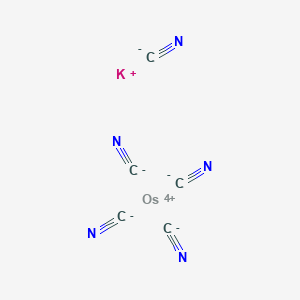
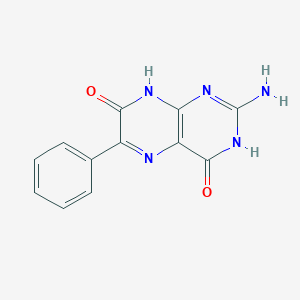
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
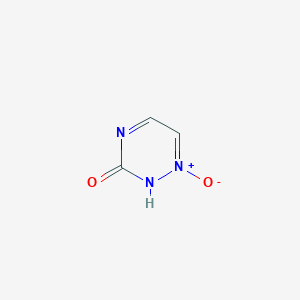
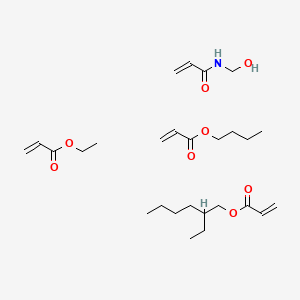
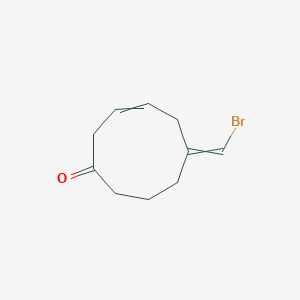
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)
